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Compound of Interest

Compound Name:
2-Amino-1-(4-nitrophenyl)propane-

1,3-diol

Cat. No.: B085940 Get Quote

An In-depth Technical Guide to (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol:

Structure, Synthesis, and Application

Introduction
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, also known by synonyms such as D-(-)-

threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol and Chloramphenicol base, is a chiral amino

alcohol of significant importance in the pharmaceutical industry.[1][2] With the CAS Number

716-61-0, this compound is not merely a laboratory chemical but a critical chiral building block,

most notably serving as the direct precursor to the broad-spectrum antibiotic, Chloramphenicol.

[3][4] The precise three-dimensional arrangement of its atoms—the (1R,2R) stereochemistry—

is fundamental to the biological activity of the final drug, making a deep understanding of its

structure and synthesis essential for researchers and drug development professionals.

This guide provides a comprehensive technical overview of the molecule's structure,

properties, synthesis, and pivotal role in medicinal chemistry. We will explore the causality

behind its structural features and the logic underpinning its synthetic pathways, offering field-

proven insights for its application.

Structural Elucidation and Stereochemistry
The functionality and application of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol are

intrinsically linked to its molecular architecture. A detailed analysis reveals a combination of
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functional groups and stereocenters that define its reactivity and utility.

Molecular Structure
The compound's molecular formula is C₉H₁₂N₂O₄, with a molecular weight of approximately

212.20 g/mol .[1][2] Its structure is characterized by a propanediol backbone substituted with

three key functional groups:

A p-nitrophenyl group at the C1 position.

A primary amino group at the C2 position.

Two hydroxyl groups (primary at C3 and secondary at C1).

This unique combination of an aromatic nitro group, an amine, and two alcohols makes it a

versatile intermediate for further chemical modifications.[1][5]

Caption: 2D structure of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

The Critical Nature of Stereoisomerism
The molecule possesses two chiral centers at carbons C1 and C2, giving rise to four possible

stereoisomers (two diastereomeric pairs of enantiomers):

(1R,2R) and (1S,2S): These are enantiomers belonging to the threo diastereomer.

(1R,2S) and (1S,2R): These are enantiomers belonging to the erythro diastereomer.

The subject of this guide, the (1R,2R)-(-)- a or D-(-)-threo isomer, is the crucial precursor for

biologically active Chloramphenicol. The specific spatial orientation of the hydroxyl group at C1

and the amino group at C2 is paramount; other stereoisomers result in dramatically reduced or

no antibacterial activity in the final drug product. This high degree of stereoselectivity in

biological systems necessitates stringent stereochemical control during synthesis.
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Caption: Stereoisomers of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are essential for its identification,

purification, and quality control in a research and development setting.

Physical Properties
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is typically a white or almost white

crystalline powder.[1] Its key physical properties are summarized below.
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Property Value Source(s)

CAS Number 716-61-0 [2]

Molecular Formula C₉H₁₂N₂O₄ [1][6]

Molecular Weight 212.20 g/mol [2]

Appearance
White or almost white

crystalline powder
[1]

Melting Point 163-165 °C

Optical Rotation [α]
-28° to -32° (c=1 to 2.4 in 1N to

6N HCl)
[1]

Note: The enantiomer, (1S,2S)-(+)-isomer (CAS 2964-48-9), exhibits a positive optical rotation

of +27° to +33°.[7][8]

Spectroscopic Data Interpretation
While raw spectra are lot-specific, the expected spectroscopic signatures are well-defined by

the molecule's functional groups:

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the p-

nitrophenyl ring, typically in the downfield region (δ 7.5-8.2 ppm). The methine protons (CH-

OH and CH-NH₂) and the methylene protons (CH₂-OH) would appear in the mid-field region,

with their coupling patterns providing structural confirmation.

IR Spectroscopy: Key vibrational bands would confirm the presence of functional groups:

strong, broad O-H stretching for the hydroxyl groups (~3400 cm⁻¹), N-H stretching for the

primary amine (~3300 cm⁻¹), strong asymmetric and symmetric stretching for the NO₂ group

(~1520 and ~1350 cm⁻¹), and C-O stretching for the alcohols (~1050-1150 cm⁻¹).

Synthesis and Stereochemical Control
The production of enantiomerically pure (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

is a cornerstone of Chloramphenicol synthesis.[9] Methodologies have evolved from classical

resolution to more efficient asymmetric approaches.
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Generalized Synthetic Pathway
A common industrial synthesis starts from p-nitroacetophenone.[9][10] The process involves

several key transformations designed to build the propanediol backbone and introduce the

necessary functional groups.

Experimental Protocol: A Representative Synthesis

Bromination: p-Nitroacetophenone is brominated to form ω-bromo-4-nitroacetophenone.[9]

This step activates the α-carbon for subsequent nucleophilic substitution.

Amination: The bromo-ketone is treated with an amine source, followed by hydrolysis, to

yield ω-amino-4-nitroacetophenone.[9]

Protection & Hydroxymethylation: The amino group is protected (e.g., via acetylation to form

ω-acetamido-4-nitroacetophenone), followed by a base-catalyzed reaction with

formaldehyde (paraformaldehyde) to install the C3 hydroxyl group, yielding α-acetamido-β-

hydroxy-4-nitropropiophenone.[9]

Reduction: The ketone is reduced to a secondary alcohol. This step is critical as it creates

the C1 chiral center. Using a reducing agent like aluminum isopropoxide can favor the

formation of the desired threo diastereomer (D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-

propanediol).[9]

Hydrolysis & Resolution: The protecting group is removed with acid, yielding the racemic

D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[9] This racemic mixture is then

resolved using a chiral resolving agent (e.g., L-(+)-glutamic acid) to isolate the desired D-(-)-

threo isomer.
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Caption: Generalized workflow for the synthesis and resolution of the target compound.
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Modern Asymmetric Synthesis
To circumvent the inefficiencies of classical resolution, which has a maximum theoretical yield

of 50% for the desired enantiomer, modern methods focus on asymmetric synthesis. Patents

describe routes using chiral catalysts to set the stereochemistry early in the process.[11][12]

For instance, a chiral catalyst can be used in the initial reaction between a benzaldehyde

derivative and nitromethane to produce an optically active nitro-alcohol, which guides the

stereochemistry of subsequent steps and avoids the need for resolution.[11][12]

Applications in Drug Development
The primary value of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its role as a

high-purity, stereochemically defined intermediate.

Keystone Intermediate for Chloramphenicol
The most prominent application is in the final step of Chloramphenicol synthesis.[4] The amino

group of the (1R,2R)-isomer is acylated using a dichloroacetylating agent, such as the methyl

ester of dichloroacetic acid, to yield the final antibiotic.[9]

Reaction: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol + Methyl Dichloroacetate →

Chloramphenicol

This reaction is a direct and efficient conversion, and its success is entirely dependent on the

stereochemical purity of the starting amino alcohol.[3]

Broader Utility in Synthesis and Research
Beyond Chloramphenicol, this compound is a valuable chiral building block for creating other

complex molecules.[5] Its versatile structure allows it to be used in the development of:

Novel Pharmaceuticals: It serves as a scaffold for creating new therapeutic agents, including

antihypertensive and neurological drugs.[1][5]

Biochemical Probes: It is utilized in biochemical research to study enzyme interactions and

protein binding, aiding in the elucidation of biological pathways.[1]
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Chiral Ligands: The amino and hydroxyl groups can be modified to create chiral ligands for

asymmetric catalysis.

Conclusion
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is more than a simple organic molecule;

it is a testament to the importance of stereochemistry in pharmacology. Its well-defined three-

dimensional structure, characterized by the specific threo configuration of its amino and

hydroxyl groups, is the critical determinant of its utility. As the key precursor to

Chloramphenicol, its synthesis and purification demand rigorous control to ensure the efficacy

and safety of the final active pharmaceutical ingredient. Its continued use as a versatile chiral

building block underscores its enduring importance for researchers, scientists, and drug

development professionals dedicated to advancing medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. nbinno.com [nbinno.com]

4. nbinno.com [nbinno.com]

5. chemimpex.com [chemimpex.com]

6. chembk.com [chembk.com]

7. 2964-48-9 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol AKSci W5208
[aksci.com]

8. 334800050 [thermofisher.com]

9. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

10. p-Nitroacetophenone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b085940?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/30780
https://pubchem.ncbi.nlm.nih.gov/compound/Chloramphenicol-base
https://www.nbinno.com/article/pharmaceutical-intermediates/the-chemistry-of-chloramphenicol-understanding-a-key-intermediate-be
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-1s-2s-2-amino-1-4-nitrophenyl-1-3-propanediol-in-pharma-manufacturing-be
https://www.chemimpex.com/es/products/30780
https://www.chembk.com/en/chem/1,3-Propanediol,%202-amino-1-(4-nitrophenyl)-,%20(1R,2R)-rel-
https://aksci.com/item_detail.php?cat=W5208
https://aksci.com/item_detail.php?cat=W5208
https://www.thermofisher.com/order/catalog/product/334800050
https://www.chemicalbook.com/synthesis/chloramphenicol.htm
https://www.thermofisher.com/order/catalog/product/128341000
https://www.thermofisher.com/order/catalog/product/128341000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google
Patents [patents.google.com]

12. CN102399161A - Preparation method of chloramphenicol - Google Patents
[patents.google.com]

To cite this document: BenchChem. [(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085940#1r-2r-2-amino-1-4-nitrophenyl-1-3-
propanediol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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